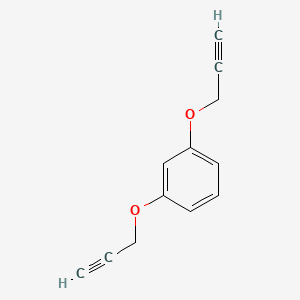

1,3-Bis(2-propynyloxy)benzene

CAS No.: 26627-36-1

Cat. No.: VC2033328

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26627-36-1 |

|---|---|

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 1,3-bis(prop-2-ynoxy)benzene |

| Standard InChI | InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 |

| Standard InChI Key | HSRDPYWXTZGWFQ-UHFFFAOYSA-N |

| SMILES | C#CCOC1=CC(=CC=C1)OCC#C |

| Canonical SMILES | C#CCOC1=CC(=CC=C1)OCC#C |

Introduction

Chemical Structure and Properties

Basic Information

1,3-Bis(2-propynyloxy)benzene (CAS No. 26627-36-1) is an organic compound with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . The compound consists of a benzene ring with two propynyloxy (-OCH₂C≡CH) groups substituted at the 1 and 3 positions. It is also known by several synonyms including 1,3-bis(prop-2-ynoxy)benzene, 1,3-Bis(propargyloxy)benzene, and 1,3-bis(prop-2-yn-1-yloxy)benzene .

The structure features two terminal alkyne moieties that contribute significantly to its chemical reactivity, making it valuable for various synthetic applications. The compound's IUPAC name is 1,3-bis(prop-2-ynoxy)benzene, and its standard InChI key is HSRDPYWXTZGWFQ-UHFFFAOYSA-N.

Physical Properties

1,3-Bis(2-propynyloxy)benzene presents as a white to light yellow crystalline solid or powder . The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1,3-Bis(2-propynyloxy)benzene

The melting point range of 38.0 to 42.0 °C indicates high purity of commercial samples, with research-grade material typically exhibiting a melting point of 40.69 °C .

Spectroscopic Data

Spectroscopic data plays a crucial role in confirming the structure and purity of 1,3-Bis(2-propynyloxy)benzene. The compound has characteristic spectral profiles that help in its identification and quality assessment.

Table 2: Spectroscopic Data of 1,3-Bis(2-propynyloxy)benzene

The ¹H-NMR spectrum confirms the presence of terminal alkyne protons (δ 2.53-2.55), methylene protons adjacent to oxygen (δ 4.68-4.69), and aromatic protons (δ 6.62-7.23). The ¹³C-NMR data further validates the structure with signals corresponding to the alkyne carbons, methylene carbons, and aromatic carbons .

Synthesis Methods

Laboratory Synthesis

The synthesis of 1,3-Bis(2-propynyloxy)benzene typically involves the reaction of 1,3-dihydroxybenzene (resorcinol) with propargyl bromide in the presence of a base. The most commonly reported method involves the following procedure:

-

Resorcinol is dissolved in acetone

-

Potassium carbonate (K₂CO₃) is added as a base

-

The mixture is stirred at 60°C for 30 minutes

-

Propargyl bromide is added dropwise

-

The reaction is maintained at 60°C for 7-10 hours

-

After completion (monitored by TLC), the mixture is cooled, filtered, and the filtrate is quenched with ice

-

The resulting solid is purified by column chromatography using n-hexane/ethyl acetate as eluent

This synthetic route typically yields 1,3-Bis(2-propynyloxy)benzene at approximately 47% yield, presenting as an amber-colored solid . The reaction scheme is illustrated below:

1,3-Dihydroxybenzene + 2 Propargyl bromide → 1,3-Bis(2-propynyloxy)benzene + 2 HBr

The procedure is relatively straightforward and can be performed using standard laboratory equipment and reagents. The use of K₂CO₃ as a base represents an improvement over older methods that employed more expensive bases like 4-(dimethylamino)pyridine (DMAP) .

Purification and Characterization

After synthesis, the crude product requires purification, typically achieved through column chromatography. The purity of the final product can be confirmed through various analytical techniques:

-

Melting point determination (40.69 °C for pure compound)

-

NMR spectroscopy (¹H and ¹³C)

-

Infrared spectroscopy

-

Mass spectrometry

-

Elemental analysis

According to one research report, elemental analysis of 1,3-Bis(2-propynyloxy)benzene yielded results (C: 77.44%, H: 5.28%) very close to the calculated values (C: 77.41%, H: 5.37%), confirming the high purity of the synthesized compound .

Applications

Organic Synthesis

1,3-Bis(2-propynyloxy)benzene serves as a valuable building block in organic synthesis due to its bifunctional nature. The terminal alkyne groups are highly reactive toward various transformations:

-

Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC)

-

Sonogashira coupling for carbon-carbon bond formation

-

Synthesis of heterocyclic compounds

-

Preparation of macrocyclic structures

These applications make the compound particularly useful in the development of new materials, pharmaceuticals, and other specialty chemicals.

Polymer Chemistry

One of the most significant applications of 1,3-Bis(2-propynyloxy)benzene is in polymer chemistry. Research has shown that it can function as a non-isocyanate curator for azide polymeric binders in propellant formulations . Traditional curatives for azide polymers like glycidyl azide polymer (GAP) involve polyisocyanates, which have several disadvantages:

-

Isocyanates are hazardous and moisture-sensitive

-

They can react with moisture to release CO₂, forming voids in cured propellants

-

These voids lead to poor mechanical properties

-

Compatibility issues exist between isocyanates and certain oxidizers like ammonium dinitramide (ADN)

Pharmaceutical and Biomedical Research

The unique structure of 1,3-Bis(2-propynyloxy)benzene makes it a potential intermediate in pharmaceutical synthesis. While specific medicinal applications are still under investigation, similar compounds have been utilized in:

-

Development of bioactive molecules

-

Synthesis of compounds with antimicrobial properties

-

Preparation of materials for drug delivery systems

-

Bioconjugation and labeling of biomolecules

Research findings suggest that the compound's reactivity with biological macromolecules and small molecules through click chemistry makes it potentially valuable for therapeutic applications.

Comparative Studies

Comparison with Structural Isomers

1,3-Bis(2-propynyloxy)benzene has several structural isomers, most notably 1,4-Bis(2-propynyloxy)benzene (para-substituted) and 1,2-Bis(2-propynyloxy)benzene (ortho-substituted). These compounds differ in their physical properties and reactivities due to the different substitution patterns.

Table 3: Comparison of Properties Between 1,3-Bis(2-propynyloxy)benzene and Its Isomers

Research indicates that 1,4-Bis(2-propynyloxy)benzene is the most effective non-isocyanate curator for azide polymeric binders among the studied compounds . This suggests that the para-substitution pattern provides optimal reactivity for this specific application, possibly due to reduced steric hindrance or more favorable electronic effects.

Reactivity Comparison

| Hazard Statement | Description | Code | Reference |

|---|---|---|---|

| H302 | Harmful if swallowed | GHS07 | |

| H315 | Causes skin irritation | GHS07 | |

| H319 | Causes serious eye irritation | GHS07 | |

| H335 | May cause respiratory irritation | GHS07 |

The signal word for this compound is "Warning," indicating moderate hazard potential .

Precautionary Measures

When handling 1,3-Bis(2-propynyloxy)benzene, several precautionary measures should be observed to ensure safety:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

-

Wear protective gloves/protective clothing/eye protection/face protection (P280)

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312)

-

IF ON SKIN: Wash with plenty of soap and water (P302+P352)

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

The compound should be stored under refrigerated conditions (0-10°C) and protected from heat, as it is heat-sensitive .

| Supplier | Product Number | Purity | Package Size | Price (USD) | Reference |

|---|---|---|---|---|---|

| TCI America | B4521 | >97.0% (GC) | 200 mg | $121 | |

| TCI America | B4521 | >97.0% (GC) | 1 g | $419 | |

| VWR/TCI America | TCB4521 | ≥97.0% | 1 g | $475.32 |

The compound is typically supplied as a white to light yellow crystalline solid or powder with purity levels exceeding 97% . For research purposes, smaller quantities (200 mg) may be sufficient, while larger amounts (1 g) are available for scale-up experiments or synthetic applications requiring more material.

Research Findings

Applications in Click Chemistry

Recent research has explored the use of 1,3-Bis(2-propynyloxy)benzene in click chemistry applications. Click chemistry refers to a class of biocompatible reactions that are modular, high-yielding, and generate minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is one of the most prominent click reactions, where terminal alkynes react with azides to form 1,2,3-triazoles.

Studies have demonstrated that 1,3-Bis(2-propynyloxy)benzene effectively participates in CuAAC reactions, enabling the synthesis of complex molecules with applications in materials science, biochemistry, and pharmaceutical development . The meta-substitution pattern provides unique spatial arrangements of the resulting triazole rings, which can influence the properties of the final products.

Role in Propellant Formulations

Research has investigated the potential of 1,3-Bis(2-propynyloxy)benzene and related compounds as non-isocyanate curators for azide polymeric binders in propellant formulations . Traditional composite propellant formulations often use glycidyl azide polymer (GAP) as an energetic binder, which is typically cured with polyisocyanates to form polyurethane networks.

-

They are hazardous and moisture-sensitive

-

Their reaction with moisture releases CO₂, creating voids in the cured propellant

-

These voids compromise the mechanical properties of the propellant

-

Isocyanates have compatibility issues with certain oxidizers like ammonium dinitramide (ADN)

Use in Porphyrin Synthesis

Research has also explored the use of related compounds, such as 2,6-bis(prop-2-yn-1-yloxy)benzaldehyde, in the synthesis of porphyrins with specific solubility profiles. These studies suggest potential applications for 1,3-Bis(2-propynyloxy)benzene and its derivatives in the development of water-soluble porphyrins for life sciences applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume